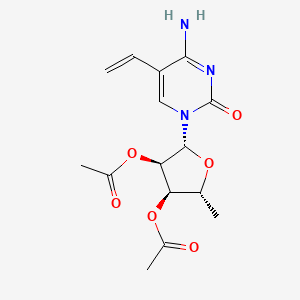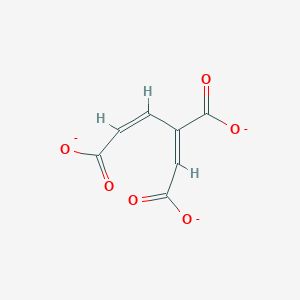
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid is a member of the class of naphthoic acids that is 1-naphthoic acid substituted at positions 2, 5 and 7 by hydroxy, methyl and methoxy groups respectively. It has a role as a bacterial metabolite. It is a naphthoic acid, a member of naphthols and a methoxynaphthalene.
Wissenschaftliche Forschungsanwendungen
1. Supramolecular Assemblies
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid has been studied in the context of supramolecular assemblies. Research by Pang et al. (2015) demonstrated the formation of molecular complexes with various N-containing cocrystal formers. These complexes exhibited supramolecular networks extended by hydrogen bonds and aromatic stacking interactions, highlighting the compound's role in facilitating diverse molecular architectures (Pang et al., 2015).
2. Metalation and Synthesis of Derivatives
Le et al. (2011) explored the metalation of a structurally similar compound, leading to the efficient construction of apogossypol derivatives, which are inhibitors of antiapoptotic Bcl-2 family proteins. This research underscores the potential of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in synthesizing biologically active molecules (Le et al., 2011).
3. Synthesis from 2-Naphthol
Wang et al. (2013) focused on synthesizing 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid from 2-Naphthol. Their research contributes to understanding the synthetic processes and improving the overall yield and purity of the compound (Wang et al., 2013).
4. Solubility Measurement
Fan et al. (2018) measured the solubility of 3-Hydroxy-2-naphthoic acid in various solvents. Their findings provide valuable data for practical applications, potentially applicable to similar compounds like 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid (Fan et al., 2018).
5. Antibacterial Activity
Hansen et al. (2005) synthesized a series of derivatives including a compound structurally related to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid and evaluated their antibacterial activity. This research indicates the potential of such compounds in developing antibacterial agents (Hansen et al., 2005).
6. Pharmaceutical Applications
Research on similar compounds like 1-Hydroxy-2-naphthoic acid, used in pharmaceutical salt formation, can inform the applications of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in the pharmaceutical field. Zhang et al. (2015) identified a new polymorph of this compound, which is significant for pharmaceutical applications (Zhang et al., 2015).
7. Cocrystal Formation
Studies on cocrystals involving hydroxy-naphthoic acids, such as the work of Bučar et al. (2007), provide insights into the potential of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in forming cocrystals, which can have implications in material science and pharmaceuticals (Bučar et al., 2007).
8. Antitumor Antibiotic Synthesis
The compound's structural similarity to key intermediates in the synthesis of antitumor antibiotics, like neocarzinostatin, suggests its potential use in this field. Cooke et al. (2007) characterized a ligase integral to the biosynthesis of neocarzinostatin, which could be relevant for similar compounds (Cooke et al., 2007).
Eigenschaften
Produktname |
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid |
|---|---|
Molekularformel |
C13H12O4 |
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-7-5-8(17-2)6-10-9(7)3-4-11(14)12(10)13(15)16/h3-6,14H,1-2H3,(H,15,16) |
InChI-Schlüssel |
LYGUXQMPYLCEGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)


![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)
![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)
![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)
![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)


